Oxalosuccinic acid Oxalosuccinic acid (S)-oxalosuccinic acid is an oxalosuccinic acid.
Brand Name: Vulcanchem
CAS No.: 1948-82-9
VCID: VC21280535
InChI: InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-/m0/s1
SMILES: C(C(C(=O)C(=O)O)C(=O)O)C(=O)O
Molecular Formula: C6H6O7
Molecular Weight: 190.11 g/mol

Oxalosuccinic acid

CAS No.: 1948-82-9

Cat. No.: VC21280535

Molecular Formula: C6H6O7

Molecular Weight: 190.11 g/mol

* For research use only. Not for human or veterinary use.

Oxalosuccinic acid - 1948-82-9

Specification

CAS No. 1948-82-9
Molecular Formula C6H6O7
Molecular Weight 190.11 g/mol
IUPAC Name (2S)-1-oxopropane-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-/m0/s1
Standard InChI Key UFSCUAXLTRFIDC-REOHCLBHSA-N
Isomeric SMILES C([C@@H](C(=O)C(=O)O)C(=O)O)C(=O)O
SMILES C(C(C(=O)C(=O)O)C(=O)O)C(=O)O
Canonical SMILES C(C(C(=O)C(=O)O)C(=O)O)C(=O)O

Introduction

Chemical Structure and Properties

Oxalosuccinic acid has the molecular formula C6H6O7, with a molecular weight of approximately 190.108 daltons . It is structurally related to 2-oxoglutaric acid (alpha-ketoglutarate), having an additional carboxyl group at the 3-position . The IUPAC nomenclature identifies it as 1-oxopropane-1,2,3-tricarboxylic acid .

Structural Characteristics

The compound features both alpha-keto and beta-keto acid properties, which contribute to its chemical instability . This dual ketonic character, particularly the beta-ketoic property, is responsible for the compound's ability to undergo decarboxylation during its conversion to the five-carbon molecule 2-oxoglutarate in the citric acid cycle .

Chemical Properties

The following table summarizes the key chemical properties of oxalosuccinic acid:

PropertyValueSource
Chemical FormulaC6H6O7
Average Mass190.10764 Da
Monoisotopic Mass190.01135 Da
Formal Charge0
Number of Atoms19
IUPAC Name1-oxopropane-1,2,3-tricarboxylic acid
InChIInChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13)
SMILES NotationOC(=O)CC(C(O)=O)C(=O)C(O)=O

Oxalosuccinic acid functions as a Brønsted acid, capable of donating a hydron to an acceptor (Brønsted base) . It is the conjugate acid of oxalatosuccinate(3-), which is its deprotonated form . This acid-base property is relevant to its biochemical behavior in cellular environments where pH plays a critical role in enzymatic reactions.

Biochemical Role in the Citric Acid Cycle

Oxalosuccinic acid occupies a pivotal position in the citric acid cycle, serving as an intermediate in the conversion of isocitrate to alpha-ketoglutarate . This conversion represents the third step in the cycle and is a critical point for regulation of cellular energy production.

Position in Metabolic Pathways

The citric acid cycle, also known as the Krebs cycle or tricarboxylic acid cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Oxalosuccinic acid's position in this pathway makes it a key intermediate in cellular respiration and energy production.

Metabolic Significance

As part of the citric acid cycle, oxalosuccinic acid contributes to:

  • Energy production in the form of GTP (guanosine triphosphate)

  • Production of NADH, which feeds into the electron transport chain

  • Generation of precursors for amino acid synthesis

  • Carbon skeleton provision for various biosynthetic processes

The biological role of oxalosuccinic acid extends beyond being merely an intermediate; it represents a critical juncture in cellular metabolism where carbon flux can be regulated according to the cell's energetic and biosynthetic needs.

Enzymatic Reactions Involving Oxalosuccinic Acid

The formation and subsequent transformation of oxalosuccinic acid in the citric acid cycle involves specific enzymatic reactions that are tightly regulated in response to cellular energy demands.

Formation via Isocitrate Dehydrogenase

Oxalosuccinic acid is formed through the oxidation of isocitrate, catalyzed by the enzyme isocitrate dehydrogenase (IDH) . This reaction involves the transfer of electrons to the coenzyme NAD+, forming NADH and oxalosuccinic acid . The reaction can be represented as:

Isocitrate + NAD+ → Oxalosuccinic acid + NADH + H+

This oxidation step is a critical regulatory point in the citric acid cycle, as isocitrate dehydrogenase activity is modulated by various factors including the energy status of the cell.

Decarboxylation to Alpha-Ketoglutarate

Isocitrate + NAD+ → Alpha-ketoglutarate + CO2 + NADH + H+

The following table summarizes the enzymatic reactions involving oxalosuccinic acid:

ReactionEnzymeCofactorProductsSignificance
Isocitrate → Oxalosuccinic acidIsocitrate dehydrogenaseNAD+Oxalosuccinic acid, NADH, H+Oxidation step in TCA cycle
Oxalosuccinic acid → Alpha-ketoglutarateSpontaneous (catalyzed by IDH)NoneAlpha-ketoglutarate, CO2Decarboxylation in TCA cycle

Research Findings and Biological Significance

Role in Iron Metabolism Regulation

Research has revealed interesting connections between oxalosuccinic acid derivatives and iron metabolism. Oxalomalate (alpha-hydroxy-beta-oxalosuccinic acid), a competitive inhibitor of aconitase, has been shown to affect the RNA-binding activity of iron-regulatory proteins (IRP1 and IRP2) . These proteins control the post-transcriptional expression of various proteins involved in iron metabolism .

Experimental studies conducted with 3T3-L1 mouse fibroblasts, SH-SY5Y human cells, and mouse livers demonstrated that oxalomalate remarkably decreased the binding activity of IRP1 and IRP2 . This suggests that compounds structurally related to oxalosuccinic acid may have regulatory effects on iron homeostasis, potentially through mechanisms involving:

  • Binding to the active site of aconitase, preventing its switch to IRP1 function

  • Interaction with functional amino acid residues in IRP responsible for binding to specific mRNA sequences involved in iron metabolism regulation

Structural Studies

The structure of oxalosuccinic acid has been extensively studied, particularly in the context of its interactions with isocitrate dehydrogenase. One notable study examined the steady-state intermediate complex of isocitrate dehydrogenase from E. coli (with the K230M mutation) using Laue crystallography . This research provided valuable insights into the structural basis of enzyme-substrate interactions and the catalytic mechanism of isocitrate dehydrogenase.

Metabolic Significance

As a fundamental metabolite produced by all living cells, oxalosuccinic acid plays essential roles beyond energy metabolism . Its position at a critical junction in the citric acid cycle makes it relevant to:

  • Cellular respiration efficiency

  • Carbon flux regulation

  • Metabolic adaptations to changing energy demands

  • Potential targets for metabolic disease interventions

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